![molecular formula C10H13NO4 B6164808 3-[4-(methoxycarbonyl)-5-methyl-1H-pyrrol-3-yl]propanoic acid CAS No. 54944-52-4](/img/no-structure.png)
3-[4-(methoxycarbonyl)-5-methyl-1H-pyrrol-3-yl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
“3-[4-(methoxycarbonyl)-5-methyl-1H-pyrrol-3-yl]propanoic acid” is a chemical compound that is related to a class of drugs known as opiate agonists . It is chemically related to fentanyl, alfentanil, and sufentanil . The compound is also known by the brand name Ultiva .
Molecular Structure Analysis
The molecular formula of this compound is C20H28N2O5·HCl . It is a lipophilic drug with an octanol:water partition coefficient of 17.9 at a pH of 7.4 .Physical And Chemical Properties Analysis
This compound is presented as a water-soluble lyophilized powder for intravenous (IV) administration after reconstitution and dilution . The pH of reconstituted solutions of this compound ranges from 2.5 to 3.5 .Wirkmechanismus
Target of Action
The primary target of 3-[4-(methoxycarbonyl)-5-methyl-1H-pyrrol-3-yl]propanoic acid, also known as Remifentanil, is the mu-opioid receptor . This receptor plays a crucial role in mediating the effects of opioids, including analgesia and other physiological responses .
Mode of Action
Remifentanil acts as a mu-opioid receptor agonist . It binds to these receptors, mimicking the action of endogenous opioids, leading to a decrease in the perception of pain . The interaction of Remifentanil with its targets results in profound analgesia, sedation, euphoria, and respiratory depression .
Biochemical Pathways
Upon binding to the mu-opioid receptors, Remifentanil triggers a series of biochemical events. These include the inhibition of adenylate cyclase, decreased intracellular cAMP, closed calcium channels, and opened potassium channels. This leads to hyperpolarization of the cell membrane and inhibition of neurotransmitter release .
Pharmacokinetics
Remifentanil exhibits a unique pharmacokinetic profile due to its rapid metabolism by non-specific tissue esterases . Its onset of action is similar to that of alfentanil, reflecting similar equilibration times between blood and effect site concentrations . Its duration of effect is much shorter, and its measured context-sensitive half-time averages 3 minutes after an infusion of 3 hours .
Result of Action
The molecular and cellular effects of Remifentanil’s action include profound analgesia, sedation, and respiratory depression . These effects are dose-dependent and similar to other mu-opioids . The pharmacodynamic effects of Remifentanil closely follow the measured blood concentrations, allowing a direct correlation between dose, blood levels, and response .
Action Environment
The action, efficacy, and stability of Remifentanil can be influenced by various environmental factors. For instance, its lipophilic nature (with an octanol:water partition coefficient of 17.9 at pH 7.4 ) allows it to readily cross the blood-brain barrier, contributing to its rapid onset of action. Furthermore, its stability may be affected by factors such as temperature and pH .
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-[4-(methoxycarbonyl)-5-methyl-1H-pyrrol-3-yl]propanoic acid involves the synthesis of the intermediate 4-(methoxycarbonyl)-5-methyl-1H-pyrrole-3-carboxylic acid, which is then coupled with propanoic acid to form the final product.", "Starting Materials": [ "Methyl 4-nitrobenzoate", "Methyl acetoacetate", "Sodium methoxide", "Methyl iodide", "Sodium hydride", "Ethyl acetoacetate", "Benzene", "Sulfuric acid", "Sodium nitrite", "Hydrochloric acid", "Sodium nitrate", "Sodium bicarbonate", "Propanoic acid" ], "Reaction": [ "Step 1: Synthesis of 4-nitrobenzene diazonium salt by reacting methyl 4-nitrobenzoate with sodium nitrite and hydrochloric acid in water.", "Step 2: Reduction of 4-nitrobenzene diazonium salt with sodium hydride in ethanol to form 4-aminobenzonitrile.", "Step 3: Synthesis of 4-(methoxycarbonyl)benzonitrile by reacting 4-aminobenzonitrile with methyl iodide and sodium bicarbonate in acetone.", "Step 4: Synthesis of methyl 4-(methoxycarbonyl)benzoate by reacting 4-(methoxycarbonyl)benzonitrile with sulfuric acid and methanol.", "Step 5: Synthesis of 4-(methoxycarbonyl)-5-methyl-1H-pyrrole-3-carboxylic acid by reacting methyl 4-(methoxycarbonyl)benzoate with methyl acetoacetate and sodium methoxide in benzene.", "Step 6: Coupling of 4-(methoxycarbonyl)-5-methyl-1H-pyrrole-3-carboxylic acid with propanoic acid using sulfuric acid as a catalyst to form 3-[4-(methoxycarbonyl)-5-methyl-1H-pyrrol-3-yl]propanoic acid." ] } | |
CAS-Nummer |
54944-52-4 |
Produktname |
3-[4-(methoxycarbonyl)-5-methyl-1H-pyrrol-3-yl]propanoic acid |
Molekularformel |
C10H13NO4 |
Molekulargewicht |
211.2 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.